molecular formula C23H23N3O2 B11117736 N,N'-bis(3,4-dimethylphenyl)pyridine-2,5-dicarboxamide

N,N'-bis(3,4-dimethylphenyl)pyridine-2,5-dicarboxamide

Cat. No.: B11117736
M. Wt: 373.4 g/mol
InChI Key: CFGMDFODFXXPGL-UHFFFAOYSA-N
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Description

N2,N5-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is an aromatic amide compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two 3,4-dimethylphenyl groups at the N2 and N5 positions, and two carboxamide groups at the 2 and 5 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N2,N5-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2,N5-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N5-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-N,5-N-bis(3,4-dimethylphenyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C23H23N3O2/c1-14-5-8-19(11-16(14)3)25-22(27)18-7-10-21(24-13-18)23(28)26-20-9-6-15(2)17(4)12-20/h5-13H,1-4H3,(H,25,27)(H,26,28)

InChI Key

CFGMDFODFXXPGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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